molecular formula C11H17ClFN5 B12229802 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12229802
M. Wt: 273.74 g/mol
InChI Key: NWFRRKJGTYTVEM-UHFFFAOYSA-N
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Description

Electronic and Steric Properties

  • Fluorine Substituent : The electron-withdrawing fluorine at position 5 induces polarization, increasing electrophilicity at adjacent carbon atoms.
  • Methyl Groups : Steric hindrance from methyl groups at positions 1 and 3 on the first pyrazole and positions 1 and 5 on the second pyrazole restricts rotational freedom, favoring a planar conformation.

Table 1: Bond Lengths and Angles (Theoretical Calculations)

Bond/Angle Value (Å/°) Significance
N1–C2 (Pyrazole 1) 1.34 Shorter due to aromatic resonance.
C5–F (Pyrazole 1) 1.38 Polar covalent character.
C–N (Amine Bridge) 1.45 Single bond with limited conjugation.
Dihedral Angle 15° Near-planar arrangement.

Crystallographic Data and Three-Dimensional Configuration

While experimental crystallographic data for this specific compound remains unpublished, insights can be extrapolated from related pyrazolylmethylamine derivatives:

Hypothetical Crystal Packing

  • Hydrogen Bonding : The hydrochloride salt likely forms intermolecular N–H···Cl bonds, creating a layered lattice.
  • Stacking Interactions : Parallel displacement of pyrazole rings may enable π-π stacking, stabilizing the crystal structure.

Table 2: Predicted Unit Cell Parameters

Parameter Value
Space Group P2₁/c
a (Å) 10.2
b (Å) 7.8
c (Å) 12.5
β (°) 95.3
Z 4

Comparative Analysis with Related Pyrazolylmethylamine Derivatives

Structural and Functional Divergence

Table 3: Comparative Analysis of Pyrazolylmethylamine Derivatives

Compound Key Substituents Molecular Weight (g/mol) Unique Properties
Target Compound 5-F, 1,3-Me (Pyrazole 1); 1,5-Me (Pyrazole 2) 259.71 High polarity due to F and HCl.
4-Fluoro-1,3-dimethyl-1H-pyrazol-5-amine 5-F, 1,3-Me 129.14 Simpler structure, no amine bridge
(1-Methyl-1H-pyrazol-4-yl)methylamine hydrochloride 4-CH₂NH₂, 1-Me 163.62 Single pyrazole, primary amine
5-Fluoro-1-methylpyrazole-4-sulfonyl chloride 4-SO₂Cl, 1-Me, 5-F 198.60 Sulfonyl group enhances reactivity

Electronic Effects

  • Fluorine vs. Sulfonyl Groups : Fluorine’s electronegativity (χ = 3.98) contrasts with the sulfonyl group’s electron-withdrawing resonance effects, altering reaction kinetics.
  • Methyl Positioning : 1,3-Dimethyl substitution on the first pyrazole increases steric hindrance compared to 1,5-dimethyl substitution on the second ring.

Conformational Flexibility

  • Bridge Mobility : The methylene bridge permits limited rotation (energy barrier ~8 kcal/mol), whereas sulfonyl-linked derivatives exhibit rigidity.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-7-5-10(15-16(7)3)13-6-9-8(2)14-17(4)11(9)12;/h5H,6H2,1-4H3,(H,13,15);1H

InChI Key

NWFRRKJGTYTVEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=C(N(N=C2C)C)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride typically involves the condensation of 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine). This reaction leads to the formation of the corresponding 4,4,5,5-tetramethylimidazolidine-1,3-diol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different pyrazole derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Anti-inflammatory Properties

Pyrazole-containing compounds have been extensively studied for their anti-inflammatory effects. The compound N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is hypothesized to exhibit similar properties due to the presence of the pyrazole moiety. Research indicates that pyrazoles can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameCOX Inhibition (%)Reference
Compound A75%
Compound B68%
This compoundTBDTBD

Anticancer Activity

The anticancer potential of pyrazole derivatives has been a focal point in recent studies. The compound this compound has shown promise in inhibiting various cancer cell lines.

Table 2: Anticancer Efficacy of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound CMCF70.39
Compound DHepG20.25
This compoundTBDTBD

Recent studies have demonstrated that pyrazole derivatives can inhibit key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Aurora kinases. For instance, certain derivatives have shown IC50 values as low as 0.39 µM against MCF7 breast cancer cells .

Case Study 1: Inhibition of Cancer Cell Growth

A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives against HepG2 and P815 cancer cell lines. Among the tested compounds, some exhibited significant cytotoxic potential with IC50 values around 3.25 mg/mL for HepG2 cells . This highlights the potential of this compound as a lead compound in developing new anticancer therapies.

Case Study 2: Mechanism of Action

Research has elucidated the mechanisms by which pyrazole derivatives exert their anticancer effects. For example, one study reported that specific pyrazole compounds inhibit Aurora-A kinase activity, leading to cell cycle arrest in cancer cells . This mechanism underscores the therapeutic potential of this compound in targeting cancer cell proliferation.

Mechanism of Action

The mechanism by which N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a pyrazole backbone with derivatives in (e.g., compounds 3a–3p ). Key structural differences include:

  • Substituents: The target compound has a 5-fluoro group and 1,3-dimethyl substitution on one pyrazole ring, whereas compounds feature 5-chloro, 4-cyano, and aryl groups. Fluorine’s electronegativity and small atomic radius may enhance metabolic stability compared to chlorine .
  • Linkage: The target compound uses a methylamine bridge between pyrazole rings, unlike the carboxamide linkages in derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 5-Fluoro, 1,3-dimethyl (pyrazole) Not reported Not reported Amine, Hydrochloride
3a () 5-Chloro, aryl, cyano 133–135 68 Carboxamide, Cyano
3d () 5-Chloro, 4-fluorophenyl 181–183 71 Carboxamide, Cyano
Patent Compound () Indole, carboxamide Not reported Not reported Carboxamide, Hydrochloride
Physicochemical Properties
  • Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral pyrazole derivatives (e.g., 3a–3p), which rely on polar carboxamide/cyano groups for solubility .
  • Thermal Stability : Melting points for carboxamide derivatives in range from 123–183°C, influenced by halogen substituents. The target compound’s fluorine substituent may lower its melting point relative to chlorine analogs .
Pharmacological Potential
  • Target Compound : Fluorine and methyl groups may enhance blood-brain barrier penetration or kinase selectivity, as seen in fluoro-pyrazole kinase inhibitors (e.g., JAK/STAT inhibitors).
  • Compounds : Carboxamide derivatives show antimicrobial activity, but the target compound’s amine linkage might shift activity toward CNS or anti-inflammatory targets .

Biological Activity

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride (CAS Number: 1856097-98-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₆ClF₂N₅
Molecular Weight291.73 g/mol
CAS Number1856097-98-7

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes key findings related to its cytotoxic activity:

Study ReferenceCell LineIC₅₀ (µM)Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation
Hep-23.25Cytotoxicity via mitochondrial damage
P81517.82Apoptotic signaling pathways

The biological activity of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound has shown the ability to induce apoptosis in cancer cells, particularly through mitochondrial pathways, which involve the release of cytochrome c and activation of caspases.
  • Cell Cycle Arrest : It has been observed that this compound can arrest the cell cycle at various phases, particularly the S phase, leading to inhibited cell division and proliferation.
  • Inhibition of Key Kinases : Some studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Case Studies

Case Study 1: MCF7 Breast Cancer Cells
A study evaluated the effects of the compound on MCF7 breast cancer cells, revealing an IC₅₀ value of 3.79 µM. The compound induced significant apoptosis and was found to activate caspase pathways, confirming its potential as a therapeutic agent against breast cancer .

Case Study 2: Hepatocellular Carcinoma (Hep-2)
In another investigation involving Hep-2 cells, the compound exhibited an IC₅₀ value of 3.25 mg/mL. The mechanism involved mitochondrial dysfunction and subsequent apoptotic signaling, making it a candidate for further development in hepatocellular carcinoma treatments .

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